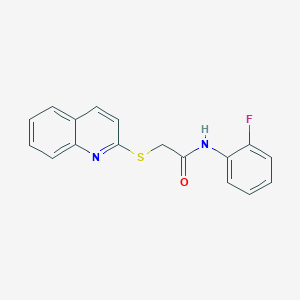
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-(quinolin-2-ylthio)acetamide, also known as FQ-A11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of thioacetamide derivatives and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Luminescent Properties
Studies have explored the structural aspects and luminescent properties of quinoline-based compounds. For instance, quinoline derivatives have been synthesized and characterized for their potential as fluorescent sensors and materials. The synthesis of quinoline compounds involves various structural modifications to enhance their luminescent properties. Such compounds exhibit fluorescence, making them suitable for applications in sensing and imaging (A. Karmakar, R. Sarma, J. Baruah, 2007; Wei-Na Wu, Wen-bing Yuan, N. Tang, Ru-dong Yang, Lan Yan, Zi-Hua Xu, 2006).
Biomedical Applications
Quinoline derivatives have been explored for their potential in biomedical applications, including as antimicrobial, antiprotozoal, and anticancer agents. These compounds have been found to exhibit activity against various pathogens, including Mycobacterium tuberculosis, suggesting their potential in treating infectious diseases. Additionally, some quinoline derivatives have demonstrated antiproliferative activities against cancer cell lines, highlighting their potential in cancer research (K. Pissinate, A. Villela, V. Rodrigues-Junior, Bruno Couto Giacobbo, Estêvão Silveira Grams, B. L. Abbadi, R. V. Trindade, Laura Roesler Nery, C. Bonan, D. Back, M. Campos, L. A. Basso, D. Santos, 2016; I‐Li Chen, Jih-Jung Chen, Yu‐Chin Lin, C. Peng, S. Juang, Tai‐Chi Wang, 2013).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-quinolin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-2-4-8-15(13)19-16(21)11-22-17-10-9-12-5-1-3-7-14(12)20-17/h1-10H,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNYYTYQRVFKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

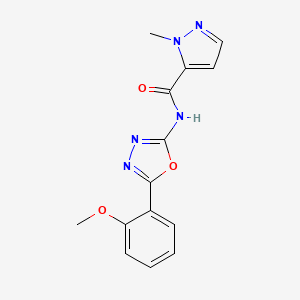

![1-(2-Chlorophenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
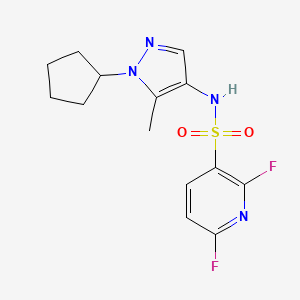

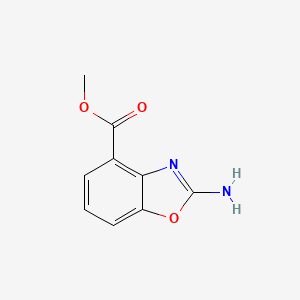

![N1-allyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2848733.png)
![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)
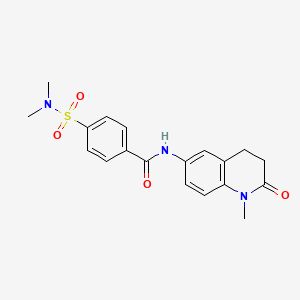
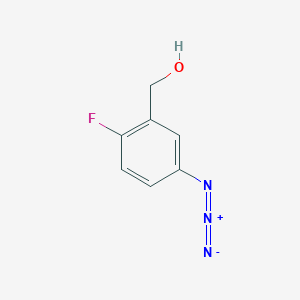

![(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2848741.png)